Lsd1-IN-25
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lsd1-IN-25 is a compound that functions as an inhibitor of lysine-specific demethylase 1 (LSD1), an enzyme involved in the demethylation of histone proteins. LSD1 plays a crucial role in regulating gene expression by removing methyl groups from specific lysine residues on histone tails, thereby influencing chromatin structure and gene transcription. Inhibition of LSD1 has been explored as a therapeutic strategy for various diseases, particularly cancer, due to its role in promoting oncogenesis and tumor progression .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Lsd1-IN-25 involves multiple steps, starting with the preparation of key intermediates. The synthetic route typically includes the following steps:
Formation of the Core Structure: The core structure of this compound is synthesized through a series of condensation and cyclization reactions. These reactions often involve the use of reagents such as aldehydes, amines, and acids under controlled temperature and pH conditions.
Functional Group Modifications: Subsequent steps involve the introduction of functional groups that enhance the inhibitory activity of the compound. This may include halogenation, alkylation, or acylation reactions using appropriate reagents and catalysts.
Purification and Characterization: The final product is purified using techniques such as column chromatography and recrystallization. .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. This involves the use of high-throughput reactors, automated purification systems, and stringent quality control measures to ensure consistency and efficiency in production .
Analyse Chemischer Reaktionen
Types of Reactions
Lsd1-IN-25 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives, which may have different biological activities.
Reduction: Reduction reactions can modify the functional groups on this compound, potentially altering its inhibitory properties.
Substitution: Substitution reactions, such as halogenation or alkylation, can introduce new functional groups, enhancing the compound’s potency and selectivity
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate, typically used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Substitution: Halogenation reactions often use reagents like bromine or chlorine, while alkylation may involve alkyl halides and strong bases
Major Products
The major products formed from these reactions are typically derivatives of this compound with modified functional groups. These derivatives are studied for their potential enhanced biological activities and therapeutic applications .
Wissenschaftliche Forschungsanwendungen
Lsd1-IN-25 has a wide range of scientific research applications, including:
Cancer Research: As an LSD1 inhibitor, this compound is extensively studied for its potential to inhibit tumor growth and metastasis. .
Epigenetic Studies: this compound is used to investigate the role of LSD1 in epigenetic regulation and gene expression. .
Neurobiology: Research has explored the potential of this compound in neurodegenerative diseases, where LSD1 inhibition may have therapeutic benefits by modulating neuronal gene expression and synaptic plasticity
Drug Development: this compound serves as a lead compound for the development of new LSD1 inhibitors with improved efficacy and selectivity. .
Wirkmechanismus
Lsd1-IN-25 exerts its effects by binding to the active site of LSD1, thereby inhibiting its demethylase activity. This inhibition prevents the removal of methyl groups from histone H3 lysine 4 (H3K4) and histone H3 lysine 9 (H3K9), leading to changes in chromatin structure and gene expression. The molecular targets and pathways involved include:
Histone Modification: By inhibiting LSD1, this compound increases the levels of methylated H3K4 and H3K9, which are associated with active and repressive chromatin states, respectively.
Gene Expression: The changes in histone methylation influence the transcription of genes involved in cell proliferation, differentiation, and apoptosis.
Tumor Suppression: In cancer cells, this compound can reactivate tumor suppressor genes and inhibit oncogenic pathways, leading to reduced tumor growth and metastasis .
Vergleich Mit ähnlichen Verbindungen
Lsd1-IN-25 is compared with other LSD1 inhibitors to highlight its uniqueness:
Tranylcypromine: A well-known LSD1 inhibitor that covalently binds to the enzyme’s active site.
Iadademstat (ORY-1001): Another potent LSD1 inhibitor in clinical trials for cancer treatment.
Bomedemstat (IMG-7289): Known for its efficacy in hematological malignancies, this compound could provide alternative therapeutic options with distinct molecular interactions.
Similar compounds include:
- GSK-2879552
- INCB059872
- JBI-802
- Phenelzine
- Pulrodemstat (CC-90011)
- Seclidemstat (SP-2577)
- Vafidemstat (ORY-2001) .
This compound stands out due to its unique chemical structure and potential for targeted therapeutic applications.
Eigenschaften
Molekularformel |
C32H33ClN6O3S |
---|---|
Molekulargewicht |
617.2 g/mol |
IUPAC-Name |
(1S,2R)-N-[[4-[3-[(3-chlorophenyl)methyl]-5-propylsulfanyltriazolo[4,5-d]pyrimidin-7-yl]oxy-3,5-dimethoxyphenyl]methyl]-2-phenylcyclopropan-1-amine |
InChI |
InChI=1S/C32H33ClN6O3S/c1-4-13-43-32-35-30-28(37-38-39(30)19-20-9-8-12-23(33)14-20)31(36-32)42-29-26(40-2)15-21(16-27(29)41-3)18-34-25-17-24(25)22-10-6-5-7-11-22/h5-12,14-16,24-25,34H,4,13,17-19H2,1-3H3/t24-,25+/m1/s1 |
InChI-Schlüssel |
GTPVAJXOALUVNI-RPBOFIJWSA-N |
Isomerische SMILES |
CCCSC1=NC2=C(C(=N1)OC3=C(C=C(C=C3OC)CN[C@H]4C[C@@H]4C5=CC=CC=C5)OC)N=NN2CC6=CC(=CC=C6)Cl |
Kanonische SMILES |
CCCSC1=NC2=C(C(=N1)OC3=C(C=C(C=C3OC)CNC4CC4C5=CC=CC=C5)OC)N=NN2CC6=CC(=CC=C6)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.